Technical Whitepaper: 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid in Advanced Drug Discovery
Technical Whitepaper: 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Focus: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2)
Executive Summary
In the landscape of modern fragment-based drug discovery (FBDD) and library generation, bifunctional scaffolds are critical for exploring vast chemical spaces. 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly versatile, bifunctional building block. Featuring both a highly electrophilic sulfonyl chloride and a reactive carboxylic acid on an electron-rich pyrrole core, this compound enables orthogonal functionalization. It is increasingly utilized in the synthesis of sulfonamide-carboxamide derivatives, which have shown profound efficacy as metallo-β-lactamase (MBL) inhibitors, Keap1-Nrf2 pathway modulators, and viral methyltransferase inhibitors.
This technical guide provides a comprehensive analysis of its physicochemical properties, critical safety and handling protocols, and self-validating experimental workflows for orthogonal derivatization.
Physicochemical Profiling & Molecular Identity
Understanding the exact molecular identity and physical properties of this scaffold is the first step in predicting its behavior in solution and during purification.
Table 1: Chemical Identity and Properties
| Parameter | Specification |
| IUPAC Name | 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid |
| CAS Number | 1096910-97-2[1],[2] |
| Molecular Formula | C₅H₄ClNO₄S |
| Molecular Weight | 209.61 g/mol |
| InChIKey | ALUJALXDRRFASD-UHFFFAOYSA-N |
| Physical Form | Solid / Powder |
| Structural Features | Bifunctional (C4-sulfonyl chloride, C2-carboxylic acid) |
Safety Data Sheet (SDS) & Critical Handling Causality
As a Senior Application Scientist, it is imperative to understand that handling protocols are not merely bureaucratic—they are dictated by the compound's inherent reactivity. The chlorosulfonyl moiety is highly susceptible to nucleophilic attack, not just by target amines, but by atmospheric moisture.
Table 2: GHS Hazard Classification
| Hazard Category | Designation / Code |
| Signal Word | Danger |
| Pictogram | GHS05 (Corrosive) |
| Hazard Statements | H314: Causes severe skin burns and eye damage[3], |
| P-Codes (Key) | P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously), P310 (Immediately call a POISON CENTER) |
Causality-Driven Handling Protocols
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Storage at Sub-Zero Temperatures (-20°C) & Desiccation: The compound must be shipped on ice packs and stored cold. Causality: Sulfonyl chlorides undergo slow hydrolysis at room temperature in the presence of ambient humidity. The reaction yields the corresponding sulfonic acid and hydrochloric acid (HCl).
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Avoidance of Acidic Autocatalysis: The generation of HCl from moisture exposure lowers the local pH. Because pyrrole rings are sensitive to strong acids (which can trigger polymerization or decarboxylation of the C2-carboxylic acid), strict anhydrous conditions (Argon/N₂ atmosphere) are required to maintain scaffold integrity.
Mechanistic Chemistry & Orthogonal Functionalization
The power of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid lies in its orthogonal reactivity . The two functional groups can be addressed sequentially without the need for complex protecting group strategies, provided the correct reaction conditions are employed.
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Regioselective Sulfonylation (Step 1): The sulfonyl chloride is significantly more electrophilic than the unactivated carboxylic acid. By reacting the scaffold with a primary or secondary amine at 0°C in the presence of a non-nucleophilic base (e.g., DIPEA), the sulfonamide is formed exclusively.
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Amide Coupling (Step 2): Once the sulfonamide is established, the C2-carboxylic acid can be activated using coupling reagents (e.g., HATU or EDC/HOBt) to react with a second amine, yielding a diverse library of pyrrole-sulfonamide-carboxamides.
Workflow Visualization: Orthogonal Derivatization
Caption: Step-by-step orthogonal functionalization of the bifunctional pyrrole scaffold.
Self-Validating Experimental Protocol
To ensure reproducibility and high yield, the following protocol establishes a self-validating system for synthesizing a dual-functionalized library.
Protocol: Synthesis of 4-Sulfonamido-1H-pyrrole-2-carboxamides
Phase 1: Sulfonamide Formation
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Preparation: In an oven-dried flask under Argon, dissolve 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the competing hydrolysis of the sulfonyl chloride and prevents exothermic degradation of the pyrrole ring.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA acts as an acid scavenger. 2.5 equivalents are required to neutralize the HCl generated and to keep the carboxylic acid deprotonated, preventing unwanted side reactions.
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Amine Addition: Slowly add the primary amine (1.1 eq). Stir at 0°C for 1 hour, then allow warming to room temperature.
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Validation: Monitor via LC-MS. The mass shift should correspond to the loss of Cl and addition of the amine. Quench with 1M HCl, extract with EtOAc, and concentrate to yield the intermediate.
Phase 2: Amide Coupling
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Activation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is selected over EDC because the electron-withdrawing sulfonamide group deactivates the pyrrole ring, requiring a highly efficient uronium-based coupling agent to form the active ester.
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Coupling: Add the secondary amine (1.2 eq). Stir for 4–12 hours.
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Validation: Monitor complete consumption of the intermediate via TLC/LC-MS. Purify via reverse-phase preparative HPLC.
Strategic Applications in Drug Discovery
The 4-sulfonamido-pyrrole-2-carboxamide motif synthesized from this starting material is a privileged scaffold in medicinal chemistry, utilized across multiple therapeutic areas:
A. Metallo-β-Lactamase (MBL) Inhibition
Antimicrobial resistance driven by MBLs (e.g., NDM-1) is a global health crisis. Researchers have discovered that N-sulfamoylpyrrole-2-carboxylates act as potent MBL inhibitors. The tetrahedral geometry of the sulfonamide mimics the transition state of β-lactam hydrolysis, while the carboxylic acid coordinates with the active-site zinc ions of the MBL[4].
B. SARS-CoV-2 NSP14 Methyltransferase Inhibition
During the COVID-19 pandemic, hit-to-lead optimization campaigns identified that 1,5-dimethyl-4-sulfonamide-2-carboxamide pyrrole cores act as highly potent, picomolar inhibitors of the SARS-CoV-2 NSP14 MTase[5]. The bifunctional nature of the starting material allowed rapid SAR (Structure-Activity Relationship) exploration of both the 2- and 4-positions.
C. Keap1-Nrf2 Pathway Modulation (Neuroprotection)
Pyrrole-2-carboxylic acid derivatives featuring sulfonamide linkages have been developed as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction[6]. By binding to Keap1, these compounds prevent the ubiquitination of Nrf2, allowing it to translocate to the nucleus and activate antioxidant response elements (ARE) during cerebral ischemia/reperfusion injury[6].
Caption: Mechanism of action for pyrrole-sulfonamide derivatives in the Keap1-Nrf2 antioxidant pathway.
References
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Chemical-Label. Gevaarsetiket 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (Hazard Data). Retrieved from:[Link]
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American Chemical Society (ACS). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Retrieved from:[Link]
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American Chemical Society (ACS). Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. Retrieved from: [Link]
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ResearchGate. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Retrieved from:[Link]
Sources
- 1. 4-cyano-1h-pyrrole-2-carboxylic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid | 1096910-97-2 [sigmaaldrich.com]
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- 4. pubs.acs.org [pubs.acs.org]
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